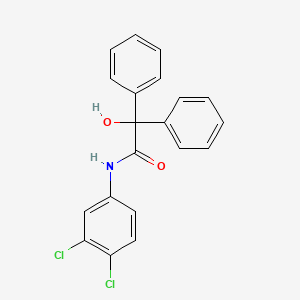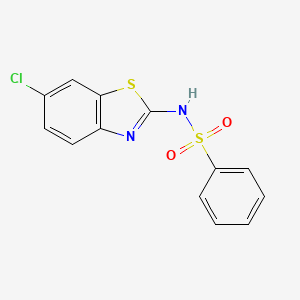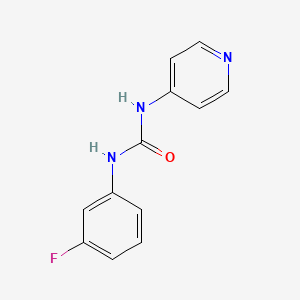![molecular formula C15H15N3O5S B10978966 N-methyl-N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10978966.png)
N-methyl-N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide is a complex organic compound with the molecular formula C16H17N3O5S This compound is characterized by the presence of a nitrophenyl group, a sulfonyl group, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Sulfonylation: The attachment of a sulfonyl group to the nitrophenyl compound.
Methylation: The addition of a methyl group to the nitrogen atom of the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and minimize by-products.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylacetamides.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(4-{[(3-Nitrophenyl)sulfonyl]amino}phenyl)acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und antimikrobieller Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von N-Methyl-N-(4-{[(3-Nitrophenyl)sulfonyl]amino}phenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrophenyl- und Sulfonylgruppen können mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die Verbindung kann spezifische Pfade hemmen oder aktivieren und so zu den beobachteten biologischen Wirkungen führen. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und Pfade aufzudecken, die beteiligt sind.
Ähnliche Verbindungen:
N-(4-Nitrophenyl)acetamid: Teilt die Nitrophenyl- und Acetamidgruppen, enthält aber keine Sulfonylgruppe.
N-(4-{[(4-Methylphenyl)sulfonyl]amino}phenyl)acetamid: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Nitrogruppe.
N-(4-{[(5-Methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamid: Enthält einen Isoxazolring anstelle einer Nitrophenylgruppe.
Einzigartigkeit: N-Methyl-N-(4-{[(3-Nitrophenyl)sulfonyl]amino}phenyl)acetamid ist durch die Kombination seiner Nitrophenyl-, Sulfonyl- und Acetamidgruppen einzigartig. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die sie von anderen ähnlichen Verbindungen unterscheiden.
Wirkmechanismus
The mechanism of action of N-methyl-N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl and sulfonyl groups can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
N-(4-nitrophenyl)acetamide: Shares the nitrophenyl and acetamide groups but lacks the sulfonyl group.
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide: Contains an isoxazole ring instead of a nitrophenyl group.
Uniqueness: N-methyl-N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide is unique due to the combination of its nitrophenyl, sulfonyl, and acetamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C15H15N3O5S |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
N-methyl-N-[4-[(3-nitrophenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C15H15N3O5S/c1-11(19)17(2)13-8-6-12(7-9-13)16-24(22,23)15-5-3-4-14(10-15)18(20)21/h3-10,16H,1-2H3 |
InChI-Schlüssel |
IEZGYWNGINBIPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(quinolin-5-yl)acetamide](/img/structure/B10978889.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-cyclohexylpropanamide](/img/structure/B10978890.png)
![3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(2-methoxyphenethyl)propanamide](/img/structure/B10978891.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B10978898.png)

![2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10978907.png)

![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide](/img/structure/B10978915.png)
![1-[2-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-benzimidazole](/img/structure/B10978921.png)
![2-(1-methyl-1H-indol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B10978922.png)
![N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)butanamide](/img/structure/B10978924.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)ethyl]glycinamide](/img/structure/B10978949.png)

